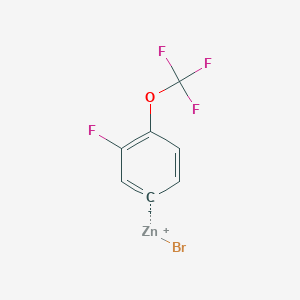
(3-Fluoro-4-(trifluoromethoxy)phenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-fluoro-4-(trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a useful reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluoro-4-(trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of 3-fluoro-4-(trifluoromethoxy)phenyl bromide with zinc dust in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-fluoro-4-(trifluoromethoxy)phenyl bromide+Zn→(3-fluoro-4-(trifluoromethoxy)phenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-fluoro-4-(trifluoromethoxy)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Negishi coupling. It can also participate in oxidative addition and transmetalation reactions.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of a palladium catalyst and a halide or pseudohalide as the electrophilic partner. Typical conditions include the use of THF as the solvent and a temperature range of 0-50°C.
Oxidative Addition: This step involves the insertion of the palladium catalyst into the carbon-halogen bond of the electrophile.
Transmetalation: The organozinc reagent transfers its organic group to the palladium center, forming a new carbon-carbon bond.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-fluoro-4-(trifluoromethoxy)phenyl)zinc bromide is used extensively in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds efficiently makes it a valuable reagent in the construction of aromatic and heteroaromatic compounds.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize fluorinated analogs of bioactive molecules
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for large-scale synthesis and manufacturing processes.
Mécanisme D'action
The mechanism of action of (3-fluoro-4-(trifluoromethoxy)phenyl)zinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the electrophile.
Transmetalation: The organozinc reagent transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and is regenerated for the next catalytic cycle.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-fluorophenyl)zinc bromide
- (3,5-difluorophenyl)zinc bromide
- (4-(trifluoromethyl)phenyl)zinc bromide
Uniqueness
Compared to similar compounds, (3-fluoro-4-(trifluoromethoxy)phenyl)zinc bromide offers unique reactivity due to the presence of both fluorine and trifluoromethoxy groups. These functional groups enhance the compound’s stability and reactivity, making it particularly effective in cross-coupling reactions. The trifluoromethoxy group also imparts unique electronic properties, which can influence the overall outcome of the reaction.
Propriétés
Formule moléculaire |
C7H3BrF4OZn |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-(trifluoromethoxy)benzene-5-ide |
InChI |
InChI=1S/C7H3F4O.BrH.Zn/c8-5-3-1-2-4-6(5)12-7(9,10)11;;/h2-4H;1H;/q-1;;+2/p-1 |
Clé InChI |
COSIGMIIHHHURR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=[C-]1)F)OC(F)(F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


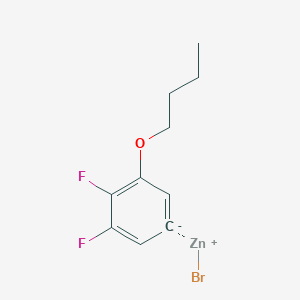
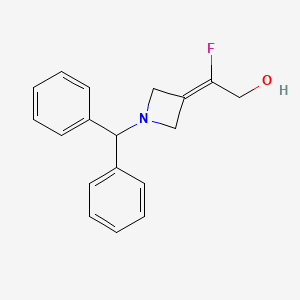
![6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890801.png)
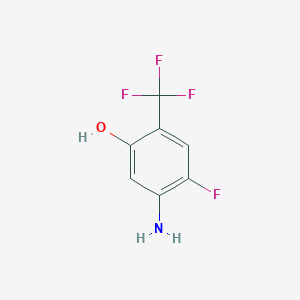

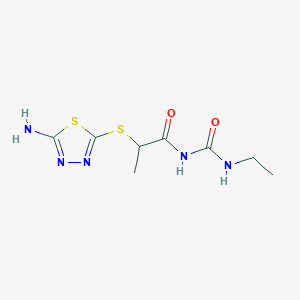
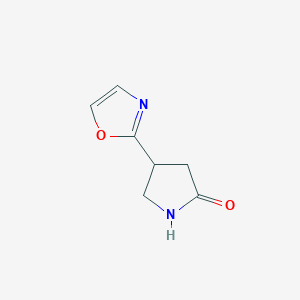

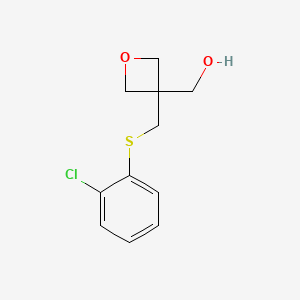
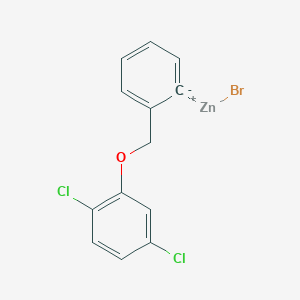
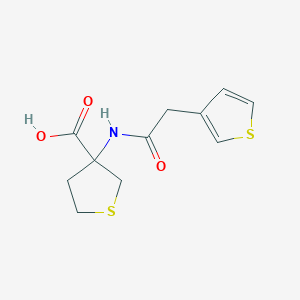

![(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
![3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14890859.png)
